1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane
Description
1-Methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted at position 1 with a methyl group and at position 4 with a 4-(trifluoromethyl)-1,3-thiazol-2-yl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions in biological systems. This compound is of interest in medicinal chemistry, particularly for targeting dopamine receptors, as suggested by analogs in and .
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3S/c1-15-3-2-4-16(6-5-15)9-14-8(7-17-9)10(11,12)13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGRFAMRJGMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a halogenated precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing the use of hazardous reagents. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the diazepane ring, using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KCN in DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substituents on the Diazepane Ring
- 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane (PI-17120, CAS 238403-48-0): Replaces the thiazole ring with a pyrimidine group. Molecular formula: C₁₀H₁₃F₃N₄ (vs. C₁₀H₁₃F₃N₃S for the target compound).
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS 306934-70-3):
Substituents on the Heterocyclic Ring
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane (K1P):
1-[[4-(Trifluoromethyl)phenyl]methyl]-1,4-diazepane (CID 9167251):
Pharmacological and Physicochemical Properties
- Receptor Affinity: Analogs in and show D3 receptor binding. The target compound’s CF₃ group may enhance affinity over non-fluorinated analogs (e.g., cyano-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
